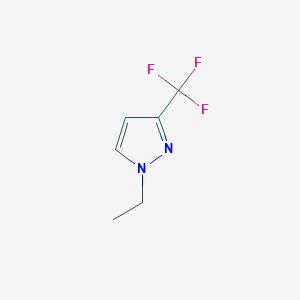

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-2-11-4-3-5(10-11)6(7,8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKCKVIESYGHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Alkylation of 3-(Trifluoromethyl)-1H-pyrazole with Ethyl Iodide

Overview:

The most straightforward and widely reported method for synthesizing 1-ethyl-3-(trifluoromethyl)-1H-pyrazole involves the alkylation of 3-(trifluoromethyl)-1H-pyrazole with ethyl iodide in the presence of a strong base.

- A stirred solution of 3-(trifluoromethyl)-1H-pyrazole (10 g, 73.5 mmol) is prepared in dimethyl sulfoxide (DMSO, 150 mL).

- Potassium tert-butoxide (9.9 g) is added portion-wise to deprotonate the pyrazole nitrogen, generating the pyrazolide anion.

- After stirring for 5 minutes, ethyl iodide (12 mL) is added dropwise.

- The reaction mixture is stirred overnight at ambient temperature to complete the alkylation.

- The reaction is quenched by adding water, and the pH is adjusted to 3 using 1N hydrochloric acid.

- The product is extracted with methyl tert-butyl ether (MTBE), washed with sodium thiosulfate solution, water, and brine, then isolated by evaporation.

- The isolated product yield is approximately 67%.

- The product is obtained as an ionic liquid form of this compound.

Reaction Summary Table:

| Reagent/Condition | Amount/Concentration | Role |

|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazole | 10 g (73.5 mmol) | Starting material |

| Potassium tert-butoxide | 9.9 g | Base for deprotonation |

| DMSO | 150 mL | Solvent |

| Ethyl iodide | 12 mL | Alkylating agent |

| Reaction time | Overnight (~12-16 hours) | Alkylation completion |

| pH adjustment | pH 3 (using 1N HCl) | Quenching and extraction |

| Yield | 67% | Isolated product |

Reference: WO2013/167586 patent, ChemicalBook synthesis report.

Alkylation via Substitution on Ethyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate Intermediates

Overview:

An alternative approach involves alkylation on substituted pyrazole intermediates such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which can be further transformed into various derivatives including 1-ethyl analogs.

- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is reacted with sodium hydride (NaH) in dimethylformamide (DMF) at low temperature (0 °C).

- Iodomethane or ethyl iodide is added slowly to the mixture to alkylate the nitrogen atom.

- The reaction proceeds for about 20 hours at ambient temperature.

- After completion, the mixture is quenched with water and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated to afford the alkylated intermediate.

- Yields for methyl or ethyl substitution are typically in the range of 70-75%.

- The products are purified by recrystallization or column chromatography.

| Reagent/Condition | Amount/Concentration | Role |

|---|---|---|

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 5.0 g (21.2 mmol) | Starting intermediate |

| Sodium hydride (NaH) | 1.3 g (42.4 mmol) | Base for deprotonation |

| DMF | 30 mL | Solvent |

| Ethyl iodide | 3.3 g (23.3 mmol) | Alkylating agent |

| Temperature | 0 °C initially, then ambient | Reaction control |

| Reaction time | ~20 hours | Alkylation completion |

| Yield | ~73.8% | Isolated product |

Reference: Research article detailing pyrazole derivative synthesis with alkylation steps.

Multi-Step Synthesis Involving Protection and Functional Group Manipulation

Overview:

For more complex derivatives like 4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, multi-step synthetic routes are employed, starting from this compound or related intermediates.

- Protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of sodium hydroxide.

- Use of flow microreactor systems for efficient industrial scale production of protected intermediates.

- Subsequent oxidation, reduction, or substitution reactions to introduce desired functionalities on the pyrazole ring.

Typical Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate, NaOH | Amine group protection (Boc) |

| Oxidation | Potassium permanganate or other oxidants | Functional group oxidation |

| Reduction | Lithium aluminum hydride or equivalents | Reduction of substituents |

| Substitution | Various nucleophiles/electrophiles, controlled temperature | Functional group modification |

Reference: BenchChem industrial synthesis overview.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Solvent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-(Trifluoromethyl)-1H-pyrazole | Potassium tert-butoxide, ethyl iodide | DMSO | Direct alkylation | 67 | Simple, direct alkylation |

| 2 | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | NaH, ethyl iodide | DMF | Alkylation on ester | ~74 | Intermediate for derivatives |

| 3 | This compound derivatives | Boc2O, NaOH, oxidants, reductants | Various (flow reactors) | Multi-step functionalization | Variable | Industrial scale, complex derivatives |

Research Findings and Analysis

- The direct alkylation method (Method 1) is efficient and straightforward, suitable for laboratory-scale synthesis with moderate yield (67%). The use of potassium tert-butoxide as a strong base in DMSO facilitates the formation of the pyrazolide anion, which readily undergoes nucleophilic substitution with ethyl iodide.

- Method 2, involving alkylation on carboxylate intermediates, offers higher yields (~74%) and allows further functionalization of the pyrazole ring, making it valuable for synthesizing more complex molecules.

- Industrial production often involves protecting group strategies and flow chemistry to enhance efficiency and scalability, enabling the synthesis of advanced derivatives with multiple functional groups.

- Reaction conditions such as temperature control, solvent choice, and reagent stoichiometry critically influence yields and purity.

- Extraction and purification steps typically involve aqueous quenching, organic solvent extraction, and washing to remove impurities and side products.

This comprehensive overview of the preparation methods for this compound integrates data from patent literature, peer-reviewed research, and industrial synthesis reports to provide a detailed, authoritative resource on the subject.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Alkyl halides, organometallic reagents, polar aprotic solvents.

Major Products Formed:

Oxidation: Various oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole and its derivatives are recognized for their potential as therapeutic agents. The trifluoromethyl group enhances the compound's biological activity by improving metabolic stability and bioavailability.

Potential Therapeutic Uses

- Anti-inflammatory Agents : Preliminary studies suggest that compounds containing the trifluoromethyl pyrazole moiety may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammatory responses.

- Analgesics : Research indicates that these compounds could be developed into analgesic agents due to their interaction with pain-related biological targets.

Agrochemistry

In agrochemistry, this compound serves as a key intermediate in the synthesis of various pesticides and herbicides. Its unique chemical properties allow for the development of compounds that are effective against a broad spectrum of agricultural pests.

Applications in Pesticide Development

- Herbicides : The compound's ability to affect plant growth pathways makes it a candidate for herbicide formulation, targeting specific weed species while minimizing impact on crops .

- Insecticides : Its structural features may contribute to the development of insecticides that are less toxic to non-target organisms, promoting environmental safety .

Material Science

The incorporation of this compound into advanced materials has been explored due to its unique properties imparted by the trifluoromethyl group.

Properties and Applications

- High Electronegativity : The presence of fluorine atoms enhances the material's electrical properties, making it suitable for electronic applications.

- Polymer Chemistry : The compound can be utilized in creating polymers with desirable thermal and mechanical properties, suitable for use in coatings and adhesives.

Synthesis and Characterization

The synthesis of this compound has been optimized through various methods, emphasizing high yield and selectivity. Notable synthetic routes include:

Several case studies have documented the applications of this compound in various fields:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives containing the trifluoromethyl pyrazole structure. Results indicated significant inhibition of COX enzymes, suggesting potential for further development into therapeutic agents.

Case Study 2: Pesticide Development

Research focused on synthesizing novel herbicides using this compound as a core structure. Field trials demonstrated effective control over target weed species with minimal phytotoxicity to crops .

Mécanisme D'action

The mechanism of action of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins .

Comparaison Avec Des Composés Similaires

Substituent Effects at the 1-Position

The nature of the substituent at the 1-position significantly impacts physical properties and synthetic accessibility:

- Methyl vs. Ethyl : Methyl substitution (compound 3) yields a lower melting point (58–60°C) compared to phenyl analogs, likely due to reduced molecular symmetry. Ethyl substitution may offer intermediate properties but specific data are lacking.

- Phenyl Substitution : The phenyl group (compound 7) increases melting point (89–90°C) and yield (91%), attributed to enhanced π-stacking interactions and stability .

Trifluoromethyl Group and Electronic Effects

The CF₃ group at the 3-position is a critical motif across analogs:

- Synthetic Routes: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 2) is synthesized via cyclization of trifluoro-2-oxo-butanoate with hydrazine hydrate (60% yield) .

- Chlorination : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is synthesized in four steps (46.8% total yield), highlighting challenges in industrial-scale production .

Functionalization at the 4- and 5-Positions

Additional substituents influence applications:

- Carboxylate Esters : Ethyl this compound-5-carboxylate (CAS 1001519-11-4) has a pyrazole-5-carboxylate structure, enhancing solubility in organic solvents .

- Agrochemical Derivatives : 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a herbicidal intermediate, demonstrating the role of halogen and alkoxy groups .

Activité Biologique

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with an ethyl group and a trifluoromethyl group, which enhances its lipophilicity and bioavailability. The presence of the trifluoromethyl group is significant as it often contributes to improved pharmacological properties in drug design .

Antitumor Activity

Research indicates that this compound exhibits antitumor activity . A study published in the European Journal of Medicinal Chemistry demonstrated its cytotoxic effects against various human cancer cell lines, suggesting potential as an anticancer agent. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell survival.

Neuroprotective Effects

In investigations related to neurodegenerative diseases, this compound has shown neuroprotective properties . For instance, studies have indicated that it can protect neuronal cells in models of Parkinson's disease, highlighting its potential role in treating neurodegenerative disorders. The neuroprotective effects are attributed to the modulation of oxidative stress and inflammation pathways.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity , which could be beneficial in treating various inflammatory conditions. Its ability to modulate biochemical pathways involved in inflammation suggests that it may serve as a therapeutic agent for diseases characterized by chronic inflammation.

Antimicrobial Activity

Similar compounds within the pyrazole class have demonstrated antimicrobial properties . Research has shown that derivatives of this compound can inhibit a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

The biological activity of this compound is linked to its interactions with various proteins and enzymes. Studies have shown that it can affect enzyme activities related to oxidative stress and inflammation, which are critical for understanding its therapeutic potential .

Q & A

Q. What are the common synthetic routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of trifluoromethyl ketones with hydrazines or via transition-metal-catalyzed cross-coupling reactions. For example:

- Sonogashira coupling : Reacting 1-(1-ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazole with alkynes under palladium catalysis yields derivatives with 73% efficiency after column chromatography (ethyl acetate/n-hexane) .

- Trifluoromethylation : Condensation of phenyl alkynyl trifluoromethyl ketone with phenyl hydrazine forms 3-(trifluoromethyl)pyrazole derivatives, with yields improved by optimizing stoichiometry and temperature (50–80°C) .

- Copper-catalyzed click chemistry : Diazonium salt intermediates (e.g., 1H-pyrazole-5-diazonium tetrafluoroborate) react with alkynes in THF/water (1:1) at 50°C, achieving 60–77% yields after purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Aromatic protons in trifluoromethylpyrazoles appear at δ 6.5–8.0 ppm, while ethyl groups show signals at δ 1.2–1.4 ppm (triplet) and δ 4.2–4.4 ppm (quartet) .

- IR spectroscopy : Stretching vibrations for C-F bonds are observed at 1100–1250 cm⁻¹, and N-H bonds (if present) at ~3240 cm⁻¹ .

- Mass spectrometry : ESI-MS or EI-MS confirms molecular ions (e.g., [M+H]+ at m/z 208.14 for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) .

Q. How are purity and physical properties determined for this compound?

- Melting point analysis : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 115–190°C for related trifluoromethylpyrazoles) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are quantified (e.g., C: 57.75–58.76%, H: 3.51–3.95%, N: 23.72–24.36%) .

- Chromatography : HPLC or GC-MS identifies impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure fractions .

Advanced Research Questions

Q. How can mechanistic studies improve the synthesis efficiency of trifluoromethylpyrazoles?

- Intermediate trapping : Monitor diazonium salt formation (via 1H NMR) during reactions of 1H-pyrazol-5-amine with BF3·Et2O and alkyl nitrites at –20°C to prevent decomposition .

- Kinetic analysis : Vary reaction parameters (e.g., temperature, solvent polarity) to identify rate-limiting steps. For example, increasing THF content accelerates cyclization in click reactions .

- Computational modeling : Density functional theory (DFT) predicts transition states for trifluoromethyl group incorporation, guiding catalyst selection (e.g., Pd vs. Cu) .

Q. What structure-activity relationship (SAR) strategies apply to trifluoromethylpyrazoles in bioactivity studies?

- Substituent effects : Compare COX-2 inhibition (IC50) of analogs with varying substituents. For instance, 3-(trifluoromethyl) groups enhance selectivity over COX-1 by 10–100× compared to methyl or halogens .

- Bioisosteric replacement : Replace the ethyl group with cyclopropyl or benzyl moieties to modulate lipophilicity (logP) and bioavailability .

- Crystallography : X-ray structures of enzyme-bound complexes (e.g., COX-2) reveal hydrogen bonding between the trifluoromethyl group and active-site residues like Arg513 .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Directing groups : Use 5-methyl or 4-methoxy substituents to bias electrophilic substitution toward the C3 position .

- Metallation strategies : Lithium-halogen exchange at C4 of 3-(trifluoromethyl)pyrazole enables selective functionalization with tributylstannane or aryl halides (e.g., 73% yield for stannane derivatives) .

- Protection/deprotection : Temporarily protect reactive N-H sites with ethoxyethyl groups during Sonogashira coupling to avoid side reactions .

Q. What computational tools predict reaction pathways or physicochemical properties?

- Molecular docking : AutoDock Vina screens trifluoromethylpyrazole derivatives against target proteins (e.g., COX-2) to prioritize synthesis .

- ADMET prediction : SwissADME estimates solubility (e.g., –2.5 < logS < –1.5 for ethyl derivatives) and blood-brain barrier penetration .

- Reaction simulation : Gaussian 16 models trifluoromethyl radical generation pathways during photochemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.